
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, also known as PMSF, is a chemical compound commonly used in scientific research. It is a potent inhibitor of serine proteases and is commonly used in the purification of proteins.
Applications De Recherche Scientifique
The compound 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, due to its complex chemical structure, may find potential applications in various fields of scientific research, including medicinal chemistry, environmental science, and materials science. While direct studies on this specific compound were not identified, insights can be drawn from related research areas and compounds with similar functional groups or structural features.
Medicinal Chemistry and Biological Activity
Research on similar compounds, such as 8-Hydroxyquinolines, has shown significant biological activities, making them a focal point in medicinal chemistry for developing broad-spectrum drug molecules targeting various diseases including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). The study of Schiff base, hydrazone, and oxime derivatives of curcumin also highlights the enhancement of medicinal properties through structural modification, indicating potential routes for enhancing the biological activities of this compound (Omidi & Kakanejadifard, 2020).
Environmental Impact and Analysis
The occurrence and behavior of parabens, which share structural similarities with the compound , in aquatic environments have been extensively studied. These studies reveal the persistence and ubiquity of such compounds in water bodies, raising concerns about their environmental impact and the need for monitoring their fate (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
Research into the functionalization of surfaces and the development of novel materials often explores the use of complex organic molecules. For instance, advancements in conducting polymers, like Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), demonstrate the potential for organic molecules in creating high-performance materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015). The structural features and functionalities of this compound may similarly contribute to material science research, particularly in the development of novel organic semiconductors or coatings.
Propriétés
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h7,17H,4-6H2,1-3H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFCYIGGRHIQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
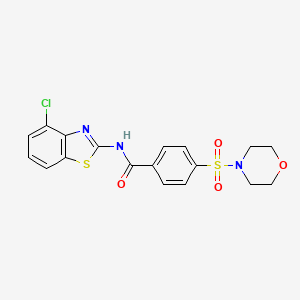
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)


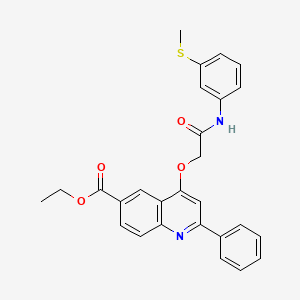
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
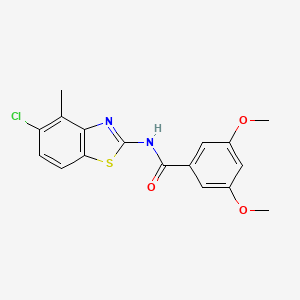
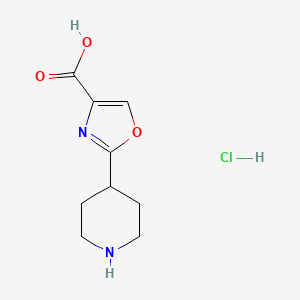
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)
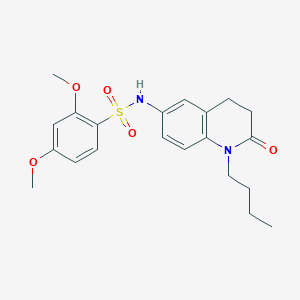
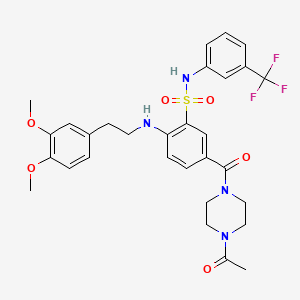

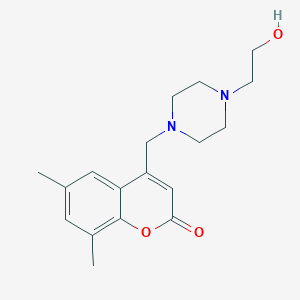
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)
